1-{2-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl}piperidine-4-carboxylic acid
Overview
Description
1-{2-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl}piperidine-4-carboxylic acid is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals .
Preparation Methods
The synthesis of 1-{2-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl}piperidine-4-carboxylic acid typically involves multi-step reactions. One common synthetic route includes the cyclization of appropriate precursors through [3+3], [4+2], or [5+1] cyclization processes . Industrial production methods often employ Pd-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: Halogenation and nitration are common substitution reactions for this compound.
Common reagents used in these reactions include sulfur-containing reagents for thioxopyrimidines and Pd-catalysts for carbonylation . Major products formed from these reactions include various substituted thieno[2,3-d]pyrimidines .
Scientific Research Applications
1-{2-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl}piperidine-4-carboxylic acid has diverse scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other heterocyclic compounds.
Biology: Exhibits potential antimicrobial and antifungal activities.
Medicine: Investigated for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new therapeutic agents and as a building block for complex molecules.
Mechanism of Action
The mechanism of action of 1-{2-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl}piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, thereby exerting its biological effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar compounds to 1-{2-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl}piperidine-4-carboxylic acid include other thieno[2,3-d]pyrimidine derivatives. These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and applications . Examples include:
- Thieno[2,3-d]pyrimidine-4-carboxylic acids
- Pyrido[2,3-d]pyrimidines
- Pyrazolo[3,4-d]pyrimidines
The uniqueness of this compound lies in its specific substituents, which confer distinct biological properties and potential therapeutic applications .
Properties
IUPAC Name |
1-(2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c1-12-20-17(22-9-7-14(8-10-22)19(23)24)15-11-16(25-18(15)21-12)13-5-3-2-4-6-13/h2-6,11,14H,7-10H2,1H3,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSEGNRRTKBSELK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C2C=C(SC2=N1)C3=CC=CC=C3)N4CCC(CC4)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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